molecular formula C14H22O6 B14001180 4-(Acetyloxy)-2-tert-butylphenyl acetate

4-(Acetyloxy)-2-tert-butylphenyl acetate

Cat. No.: B14001180
M. Wt: 286.32 g/mol
InChI Key: LGZXVUPUMFEWEJ-UHFFFAOYSA-N
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Description

4-(Acetyloxy)-2-tert-butylphenyl acetate is an organic compound characterized by the presence of an acetyloxy group attached to a phenyl ring, which is further substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyloxy)-2-tert-butylphenyl acetate typically involves the acetylation of 4-hydroxy-2-tert-butylphenol. This can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Acetyloxy)-2-tert-butylphenyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-2-tert-butylphenol and acetic acid.

    Oxidation: The phenolic moiety can be oxidized to form quinones or other oxidized derivatives.

    Substitution: The acetyloxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.

Major Products

    Hydrolysis: 4-Hydroxy-2-tert-butylphenol and acetic acid.

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Substitution: Various substituted phenolic esters or ethers.

Scientific Research Applications

4-(Acetyloxy)-2-tert-butylphenyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Acetyloxy)-2-tert-butylphenyl acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The phenolic moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Acetoxy-2-tert-butylphenol: Similar structure but lacks the additional acetate group.

    4-Hydroxy-2-tert-butylphenyl acetate: Similar structure but with a hydroxyl group instead of an acetyloxy group.

Uniqueness

4-(Acetyloxy)-2-tert-butylphenyl acetate is unique due to the presence of both acetyloxy and tert-butyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H22O6

Molecular Weight

286.32 g/mol

IUPAC Name

acetic acid;2-tert-butylbenzene-1,4-diol

InChI

InChI=1S/C10H14O2.2C2H4O2/c1-10(2,3)8-6-7(11)4-5-9(8)12;2*1-2(3)4/h4-6,11-12H,1-3H3;2*1H3,(H,3,4)

InChI Key

LGZXVUPUMFEWEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(C)(C)C1=C(C=CC(=C1)O)O

Origin of Product

United States

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